2-Methyl-2-(Phenylsulfanyl)Propanal
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Overview
Description
2-Methyl-2-(Phenylsulfanyl)Propanal is an organic compound with the molecular formula C10H12OS. It belongs to the class of aldehydes and is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(Phenylsulfanyl)Propanal typically involves the reaction of isobutyraldehyde with thiophenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation and recrystallization, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(Phenylsulfanyl)Propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: 2-Methyl-2-(Phenylsulfanyl)Propanoic acid.
Reduction: 2-Methyl-2-(Phenylsulfanyl)Propanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-2-(Phenylsulfanyl)Propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-2-(Phenylsulfanyl)Propanal involves its interaction with specific molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenylsulfanyl group can also participate in interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
2-Methyl-2-(Phenylthio)Propanal: Similar structure but with a thioether group instead of a sulfanyl group.
2-Methyl-2-(Phenylsulfonyl)Propanal: Contains a sulfonyl group, leading to different chemical behavior and applications
Uniqueness
2-Methyl-2-(Phenylsulfanyl)Propanal is unique due to the presence of both the aldehyde and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-methyl-2-phenylsulfanylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJAXFYFRGJCCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377672 |
Source
|
Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63996-66-7 |
Source
|
Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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